N-[(E)-3-anilino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide -

N-[(E)-3-anilino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

Catalog Number: EVT-5044223
CAS Number:
Molecular Formula: C26H25N3O5
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) []

  • Compound Description: This compound, also referred to as compound 5 in the source, is a dichlorophenylacrylonitrile derivative displaying potent and selective cytotoxicity against the MCF-7 breast cancer cell line. It exhibited a GI50 value of 0.56 ± 0.03 μM and a 260-fold selectivity for this cell line compared to other cancer cell lines. []
  • Relevance: While not structurally identical, this compound shares the acrylonitrile moiety with N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide. Both compounds are part of a larger group of compounds being investigated for their potential anticancer activities, with modifications in the aromatic rings and substituents leading to varying levels of potency and selectivity. []

2. (Z)-2-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) []

  • Compound Description: Identified as compound 6 in the research, this dichlorophenylacrylonitrile derivative shows significant cytotoxicity against the MCF-7 breast cancer cell line. It has a GI50 value of 0.127 ± 0.04 μM, making it even more potent than the previously mentioned compound 5. This compound also demonstrates significant selectivity for the MCF-7 cell line. []
  • Relevance: Similar to N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide, this compound possesses both a nitrophenyl group and an acrylonitrile moiety. The research highlights how variations in the substituents on the aromatic rings and the presence of specific functional groups contribute to the observed cytotoxic activity and selectivity profiles. []

3. (Z)-2-(2,6-Dichloro-3-nitrophenyl)-3-(2-nitrophenyl)acrylonitrile (26) & (Z)-2-(2,6-Dichloro-3-nitrophenyl)-3-(3-nitrophenyl)acrylonitrile (27) []

  • Relevance: The comparison between compounds with varying dichlorophenyl substitution patterns and nitro groups offers insights into the structure-activity relationship of N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide. The presence of nitro groups and the specific position of chlorine atoms on the phenyl rings significantly influence the biological activity of this class of compounds. []

4. (Z)-2-(3-Amino-2,6-dichlorophenyl)-3-(2-aminophenyl)acrylonitrile (29) & (Z)-2-(3-Amino-2,6-dichlorophenyl)-3-(3-aminophenyl)acrylonitrile (30) []

  • Compound Description: Compounds 29 and 30 in the study are dichlorophenylacrylonitriles containing amino groups. Despite possessing structural features that were expected to enhance activity, these compounds were found to be 10-fold less cytotoxic than the nitro-substituted analog, compound 6. The study suggests that the presence of amino groups, in this specific structural context, does not necessarily translate to increased potency. []
  • Relevance: By comparing these amino-substituted compounds to N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide, which contains an aniline group, we can infer that the electronic effects and potential interactions of the amino group with other parts of the molecule might play a role in the overall activity. The research underscores the complexities of structure-activity relationships and the need for further investigations to optimize the potency of such compounds. []

5. (Z)-3-(5-Bromo-1H-pyrrol-2-yl)-2-(3,4-dichlorophenyl)acrylonitrile (18) []

  • Compound Description: This dichlorophenylacrylonitrile derivative, labeled as compound 18, incorporates a bromine atom, which significantly improved its solubility compared to compound 5. The bromine substitution resulted in a 3-fold increase in solubility, reaching 211 μg/mL. []
  • Relevance: Although lacking a direct structural match with N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide, the inclusion of compound 18 underscores the importance of physicochemical properties like solubility in drug design. The research suggests that strategic substitutions, even those not directly involved in target binding, can significantly impact the drug-likeness of a compound. []

6. 3-[2-(4-Nitrophenyl)ethenyl]-1-(2-ethylhexyl)-2-methylindole (NPEMI-E) []

  • Compound Description: This compound, abbreviated as NPEMI-E, is a derivative of 2-methylindole that exhibits both photoconductive and nonlinear optical (NLO) properties. It can form stable glass films at room temperature, making it potentially useful for optoelectronic applications. []
  • Relevance: While not directly analogous to N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide, NPEMI-E shares a nitrophenyl group and a conjugated system that includes a phenyl ring. This suggests a potential area for exploring the electronic and optical properties of N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide, particularly if it possesses similar structural features conducive to photoconductivity or NLO effects. []

Properties

Product Name

N-[(E)-3-anilino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

IUPAC Name

N-[(E)-3-anilino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C26H25N3O5/c1-2-3-16-34-23-14-12-20(13-15-23)25(30)28-24(26(31)27-21-9-5-4-6-10-21)18-19-8-7-11-22(17-19)29(32)33/h4-15,17-18H,2-3,16H2,1H3,(H,27,31)(H,28,30)/b24-18+

InChI Key

KZCGAGWIWNGCSL-HKOYGPOVSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.